molecular formula C19H29N3O3S B3824592 2-[{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}(ethyl)amino]ethanol

2-[{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}(ethyl)amino]ethanol

Cat. No.: B3824592
M. Wt: 379.5 g/mol
InChI Key: SJBYGYHZBVEHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}(ethyl)amino]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BISEA and is a potent and selective inhibitor of the G protein-coupled receptor 119 (GPR119). BISEA has been found to have various biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies.

Mechanism of Action

BISEA exerts its effects by selectively binding to and activating the 2-[{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}(ethyl)amino]ethanol receptor, which is primarily expressed in pancreatic beta-cells and intestinal enteroendocrine cells. Activation of this compound leads to the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and improve glucose tolerance. BISEA also activates the this compound receptor in the gut, leading to the release of peptide YY (PYY) and reducing food intake.
Biochemical and Physiological Effects:
In addition to its effects on glucose and food intake, BISEA has been found to have various other biochemical and physiological effects. It has been shown to increase the release of adiponectin, a hormone that regulates glucose and lipid metabolism. BISEA also has anti-inflammatory effects and may be a potential therapeutic agent for inflammatory bowel disease. Furthermore, BISEA has been found to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

BISEA has several advantages for lab experiments, including its high potency and selectivity for the 2-[{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}(ethyl)amino]ethanol receptor. It is also relatively stable and easy to synthesize. However, BISEA has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of BISEA. One potential direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce potential toxicity. Another direction is the development of BISEA-based drugs for the treatment of type 2 diabetes, obesity, and neurodegenerative diseases. Additionally, further research is needed to elucidate the full range of biochemical and physiological effects of BISEA and its potential applications in other fields.

Scientific Research Applications

BISEA has been extensively studied for its potential applications in various fields such as diabetes, obesity, and neurodegenerative diseases. It has been found to stimulate insulin secretion and improve glucose tolerance, making it a promising candidate for the treatment of type 2 diabetes. BISEA has also been shown to reduce food intake and body weight in animal studies, indicating its potential use as an anti-obesity drug. Additionally, BISEA has been found to have neuroprotective effects and may be a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

2-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl-ethylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-4-21(10-11-23)14-18-12-20-19(26(24,25)15-16(2)3)22(18)13-17-8-6-5-7-9-17/h5-9,12,16,23H,4,10-11,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBYGYHZBVEHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1=CN=C(N1CC2=CC=CC=C2)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}(ethyl)amino]ethanol
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2-[{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}(ethyl)amino]ethanol
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2-[{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}(ethyl)amino]ethanol
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2-[{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}(ethyl)amino]ethanol
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2-[{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}(ethyl)amino]ethanol
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2-[{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}(ethyl)amino]ethanol

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